2-(4-Chlorophenyl)ethyl chloride
CAS No.: 32327-70-1
Cat. No.: VC3725859
Molecular Formula: C8H8Cl2
Molecular Weight: 175.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32327-70-1 |
---|---|
Molecular Formula | C8H8Cl2 |
Molecular Weight | 175.05 g/mol |
IUPAC Name | 1-chloro-4-(2-chloroethyl)benzene |
Standard InChI | InChI=1S/C8H8Cl2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 |
Standard InChI Key | KMXUKZCMNKLUTF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCCl)Cl |
Canonical SMILES | C1=CC(=CC=C1CCCl)Cl |
Introduction
Chemical Identity and Structure
Basic Information
2-(4-Chlorophenyl)ethyl chloride is an organic compound with the CAS registry number 32327-70-1. It belongs to the class of aryl alkyl halides, featuring both aromatic and aliphatic halogen substituents. The empirical formula of the compound is C₈H₈Cl₂, with a calculated molecular weight of 175.06 g/mol . This chemical is also identified by its MDL number MFCD00045294, which serves as an additional identifier in chemical databases .
Structural Characteristics
The molecular structure of 2-(4-Chlorophenyl)ethyl chloride consists of a benzene ring with a para-chloro substituent, connected to an ethyl chain that bears a terminal chlorine atom. This structure provides the compound with both aromatic properties from the phenyl ring and reactivity associated with the primary alkyl chloride functionality. The presence of two chlorine atoms in different chemical environments contributes to its distinctive chemical behavior.
Physical and Chemical Properties
Physical Properties
2-(4-Chlorophenyl)ethyl chloride exhibits specific physical properties that are important for its handling, storage, and application in chemical processes. The key physical properties are summarized in the following table:
Property | Value |
---|---|
Melting Point | 34°C |
Boiling Point | 70°C at 0.8 mm Hg |
Density | 1.202±0.06 g/cm³ (Predicted) |
Appearance | Not specified in sources |
Recommended Storage Temperature | 2-8°C |
These physical characteristics indicate that 2-(4-Chlorophenyl)ethyl chloride is a solid at standard room temperature but melts at a relatively low temperature of 34°C . Its boiling point of 70°C at reduced pressure (0.8 mm Hg) suggests that it has moderate volatility under vacuum conditions .
Chemical Reactivity
As an alkyl chloride with an additional chlorine substituent on the aromatic ring, 2-(4-Chlorophenyl)ethyl chloride can participate in various chemical reactions. The terminal chlorine atom on the ethyl chain is particularly reactive toward nucleophilic substitution reactions, making it useful as an alkylating agent in organic synthesis. The para-chlorophenyl group can influence the reactivity of the molecule through both electronic and steric effects.
Synthesis Methods
Reported Synthetic Routes
Applications in Chemical Synthesis
Role as a Chemical Intermediate
2-(4-Chlorophenyl)ethyl chloride serves as an important chemical intermediate in organic synthesis. The presence of two reactive chlorine atoms in different chemical environments makes it a versatile building block for the construction of more complex molecules. The terminal chlorine on the ethyl chain is particularly useful for alkylation reactions, while the para-chloro substituent on the phenyl ring can participate in various coupling reactions under appropriate conditions.
Comparison with Related Compounds
2-(4-Chlorophenyl)ethyl chloride belongs to a family of chlorinated organic compounds that share certain structural features. Related compounds mentioned in the search results include:
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4-Chlorophenylacetic acid, which can serve as a precursor to various 4-chlorophenylethyl derivatives
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4-Chlorophenyl ethanol, which differs from our target compound by having a hydroxyl group instead of a chlorine atom on the ethyl chain
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{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride, which features a more complex structure incorporating the 4-chlorophenylethyl moiety
These structural relationships highlight the significance of 2-(4-Chlorophenyl)ethyl chloride as a potential intermediate in the synthesis of more complex molecular architectures.
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